Methyl 4-(4-methylphenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-methylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Apoptosis Induction and Cancer Research
- Methyl 4-(4-methylphenyl)-4-oxobutanoate derivatives have been investigated for their potential in inducing apoptosis, independent of ornithine decarboxylase down-regulation, suggesting a possible application in cancer therapies. Specifically, Methylthio-2-oxobutanoic acid (MTOB), a related compound, has shown to inhibit the growth of several human cell lines through apoptosis, pointing towards its potential utility in oncology (Tang et al., 2006).
Antiproliferative Activity
- Research into the antiproliferative activity of 2,4-Disubstituted Thiazole derivatives, including those structurally related to this compound, highlights their potential in inhibiting DNA gyrase-ATPase activity. Such findings suggest their applicability in developing novel anticancer agents (Yurttaş et al., 2022).
Molecular Docking and Structural Analysis
- Studies involving molecular docking, vibrational, structural, electronic, and optical analyses of derivatives indicate their potential as nonlinear optical materials due to their electronic properties and interactions. This research also suggests the importance of such compounds in pharmacological applications due to their ability to inhibit specific growth factors (Vanasundari et al., 2018).
Synthesis and Drug Development
- Efficient synthetic procedures for compounds such as esonarimod, where this compound plays a role as an intermediate, have been developed. These compounds have potential applications as antirheumatic agents, highlighting the broader pharmaceutical applications of these chemical entities (Noguchi et al., 2002).
Antioxidant Properties
- The investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, which are structurally related to this compound, demonstrates their potential in developing antioxidant therapies. These compounds have shown effective scavenging activity in various in vitro systems (Stanchev et al., 2009).
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLLWLWRRVVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302131 | |
Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-54-1 | |
Record name | 57498-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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